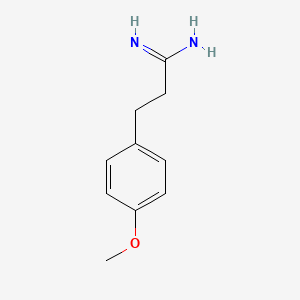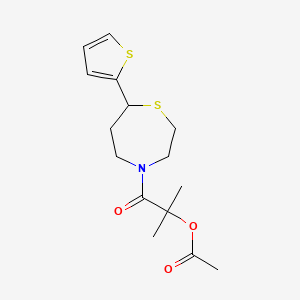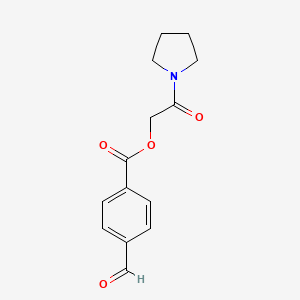
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate, also known as OPFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can inhibit the proliferation of cancer cells and induce apoptosis. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In vivo studies have shown that (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can reduce inflammation and pain in animal models of arthritis.
実験室実験の利点と制限
One of the main advantages of using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate in lab experiments is its versatility. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can be used as a building block for the synthesis of various compounds with different properties. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate is its potential toxicity. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been shown to have cytotoxic effects, and caution should be taken when handling and using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate in lab experiments.
将来の方向性
There are several future directions for the research and application of (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate. One potential direction is the development of novel materials with unique properties using (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate as a building block. Another potential direction is the further exploration of (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate as a potential anti-tumor and anti-inflammatory agent. Additionally, the development of new synthesis methods for (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate could improve the yield and purity of the final product, making it more accessible for research and application.
合成法
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate can be synthesized through a multistep process involving the reaction of 4-formylbenzoic acid with 2-pyrrolidinone and ethyl chloroformate. The resulting product is then subjected to further reactions to yield (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate. This synthesis method has been optimized and modified to improve the yield and purity of the final product.
科学的研究の応用
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been studied extensively for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has shown promising results as a potential anti-tumor and anti-inflammatory agent. (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has also been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
特性
IUPAC Name |
(2-oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-11-3-5-12(6-4-11)14(18)19-10-13(17)15-7-1-2-8-15/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDSAJGYPVRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677315 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Oxo-2-pyrrolidin-1-ylethyl) 4-formylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

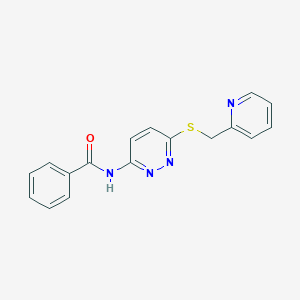
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
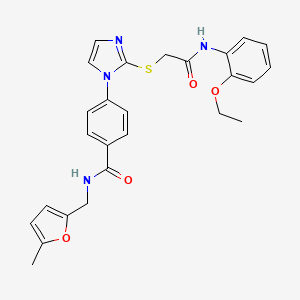

![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)
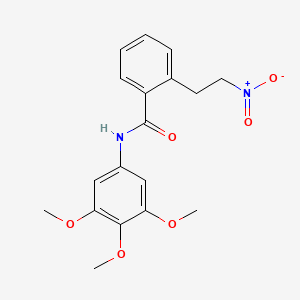
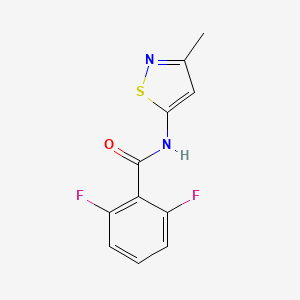
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)
![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B2680580.png)

